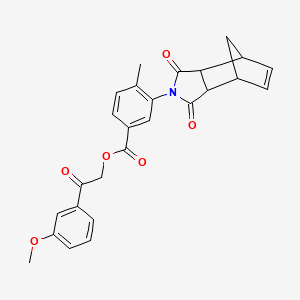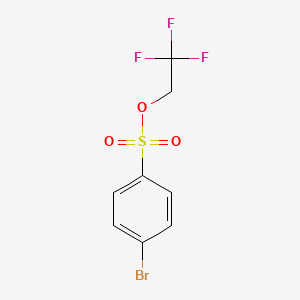
2,2,2-Trifluoroethyl 4-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trifluoroethyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2,2,2-Trifluoroethyl 4-bromobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Reduction: The bromine atom can be reduced to form 2,2,2-trifluoroethyl benzenesulfonate.
Oxidation: The sulfonate group can be oxidized under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific nucleophile or reagent used in the reaction .
Scientific Research Applications
2,2,2-Trifluoroethyl 4-bromobenzenesulfonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 4-bromobenzenesulfonate involves its electrophilic nature, which allows it to react with nucleophiles. The trifluoroethyl group enhances the electrophilicity of the sulfonate, making it more reactive towards nucleophiles . The bromine atom can also participate in various reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl 4-bromobenzenesulfonate can be compared with similar compounds such as:
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate: This compound has a methyl group instead of a bromine atom, making it less reactive in certain reactions.
2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and selectivity in reactions.
The uniqueness of this compound lies in its combination of the trifluoroethyl group and the bromine atom, which provides a balance of reactivity and stability .
Properties
Molecular Formula |
C8H6BrF3O3S |
|---|---|
Molecular Weight |
319.10 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C8H6BrF3O3S/c9-6-1-3-7(4-2-6)16(13,14)15-5-8(10,11)12/h1-4H,5H2 |
InChI Key |
BSTUYEDQTDHHDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)
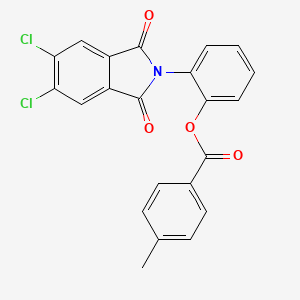
![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)
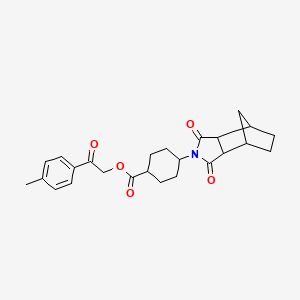
![N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B12468921.png)
![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12468939.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468945.png)
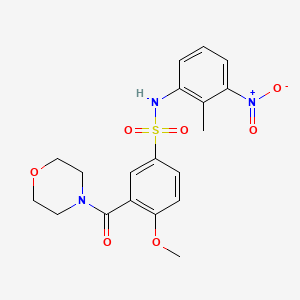
![1-(4-Bromophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea](/img/structure/B12468956.png)
![3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B12468958.png)
![6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12468959.png)
